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Compound of Interest

Compound Name: GNE-617

Cat. No.: B607690 Get Quote

South San Francisco, CA – GNE-617 is a potent and selective, orally bioavailable inhibitor of

nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for cellular metabolism.

[1][2] Developed by Genentech, this compound has been investigated as a potential

therapeutic agent for cancer. GNE-617 exerts its cytotoxic effects by depleting the cellular pool

of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for numerous cellular

processes, thereby leading to cell death.[3][4]

Mechanism of Action and Cellular Effects
GNE-617 is a competitive inhibitor of NAMPT with a biochemical half-maximal inhibitory

concentration (IC50) of 5 nM.[2][5] NAMPT is the rate-limiting enzyme in the salvage pathway

that recycles nicotinamide (NAM) back into NAD+.[6][7] By blocking this enzyme, GNE-617
effectively halts the primary route of NAD+ regeneration in many cancer cells.

This inhibition leads to a rapid and sustained depletion of intracellular NAD+ levels.[3][4] In

various cancer cell lines, treatment with GNE-617 resulted in a greater than 95% reduction in

NAD+ levels within 25 to 39 hours.[4] The depletion of NAD+ is followed by a significant drop in

adenosine triphosphate (ATP) levels, with a greater than 95% reduction observed by 41 to 76

hours.[4] The loss of these essential molecules disrupts cellular energy metabolism and

signaling, ultimately triggering cell death. Studies have shown that this cell death predominantly

occurs through oncosis, a form of necrotic cell death characterized by plasma membrane

swelling and the formation of organelle-free blisters.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b607690?utm_src=pdf-interest
https://www.benchchem.com/product/b607690?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30257601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3884523/
https://www.benchchem.com/product/b607690?utm_src=pdf-body
https://www.researchgate.net/figure/GNE-617-rapidly-reduces-NAD-and-induces-cell-death-across-multiple-cell-lines-A_fig1_267735224
https://aacrjournals.org/mct/article/12/11_Supplement/C150/283762/Abstract-C150-Depletion-of-cellular-NAD-using-the
https://www.benchchem.com/product/b607690?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3884523/
https://www.apexbt.com/gne-617.html
https://www.frontiersin.org/journals/molecular-biosciences/articles/10.3389/fmolb.2024.1480617/full
https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01406
https://www.benchchem.com/product/b607690?utm_src=pdf-body
https://www.researchgate.net/figure/GNE-617-rapidly-reduces-NAD-and-induces-cell-death-across-multiple-cell-lines-A_fig1_267735224
https://aacrjournals.org/mct/article/12/11_Supplement/C150/283762/Abstract-C150-Depletion-of-cellular-NAD-using-the
https://www.benchchem.com/product/b607690?utm_src=pdf-body
https://aacrjournals.org/mct/article/12/11_Supplement/C150/283762/Abstract-C150-Depletion-of-cellular-NAD-using-the
https://aacrjournals.org/mct/article/12/11_Supplement/C150/283762/Abstract-C150-Depletion-of-cellular-NAD-using-the
https://aacrjournals.org/mct/article/12/11_Supplement/C150/283762/Abstract-C150-Depletion-of-cellular-NAD-using-the
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Pharmacokinetics and Efficacy
GNE-617 has demonstrated acceptable preclinical pharmacokinetic properties across multiple

species.[1] It exhibits moderate plasma clearance in mice and rats, and low clearance in dogs

and monkeys.[1] The oral bioavailability was found to be 29.7% in mice, 33.9% in rats, 65.2%

in dogs, and 29.4% in monkeys.[1]

In vivo studies using tumor xenograft models have shown robust anti-tumor activity. For

instance, in a Colo-205 colorectal cancer xenograft model, an oral dose of 15 mg/kg

administered twice daily resulted in 57% tumor growth inhibition.[1] GNE-617 has shown

efficacy in both NAPRT1-proficient and NAPRT1-deficient tumor models.[2] NAPRT1 is an

enzyme in an alternative NAD+ synthesis pathway, and its deficiency renders cancer cells

more dependent on the NAMPT pathway, potentially making them more susceptible to NAMPT

inhibitors like GNE-617.[2][8]

Quantitative Data Summary
The following tables summarize the key quantitative data for GNE-617 from preclinical studies.

Table 1: In Vitro Potency of GNE-617
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Parameter Cell Line/Target Value Reference(s)

Biochemical IC50
Purified Human

NAMPT
5 nM [2][3][5]

NAD Depletion EC50 PC3 (prostate) 0.54 nM [2]

HT-1080

(fibrosarcoma)
4.69 nM [2]

MiaPaCa-2

(pancreatic)
1.83 nM [2]

HCT-116 (colorectal) 1.05 nM [2]

Colo205 (colorectal) 0.88 nM [2]

Calu6 (lung) 1.25 nM [2]

ATP Depletion EC50 PC3 (prostate) 2.16 nM [2]

HT-1080

(fibrosarcoma)
9.35 nM [2]

MiaPaCa-2

(pancreatic)
5.21 nM [2]

HCT-116 (colorectal) 4.58 nM [2]

Colo205 (colorectal) 3.55 nM [2]

Calu6 (lung) 4.38 nM [2]

Cell Viability EC50 PC3 (prostate) 2.7 nM [2][5]

HT-1080

(fibrosarcoma)
2.1 nM [2][5]

MiaPaCa-2

(pancreatic)
5.98 nM [2]

HCT-116 (colorectal) 2.0 nM [2][5]

U251 (glioblastoma) 1.8 nM [5]
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Table 2: Preclinical Pharmacokinetic Parameters of GNE-617

Species
Plasma Clearance
(mL/min/kg)

Oral Bioavailability
(%)

Reference(s)

Mouse 36.4 29.7 [1]

Rat 19.3 33.9 [1]

Dog 4.62 65.2 [1]

Monkey 9.14 29.4 [1]

Table 3: In Vivo Efficacy of GNE-617

Xenograft
Model

Dose
Dosing
Schedule

Tumor Growth
Inhibition

Reference(s)

Colo-205

(colorectal)
15 mg/kg

Twice Daily

(BID), Oral
57% [1]

HT-1080

(fibrosarcoma)
20 mg/kg

Once Daily (QD),

Oral

>98% NAD

inhibition
[2]

HT-1080

(fibrosarcoma)
30 mg/kg

Once Daily (QD),

Oral

>98% NAD

inhibition
[2]

PC3 (prostate) 30 mg/kg
Single Dose,

Oral

85% NAD

reduction at 24h
[9]

HT-1080

(fibrosarcoma)
30 mg/kg

Single Dose,

Oral

85% NAD

reduction at 24h
[9]

Experimental Protocols
Detailed methodologies for the key experiments are outlined below.

NAMPT Biochemical Assay
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The inhibitory activity of GNE-617 on purified human NAMPT was determined using a

biochemical assay. The assay measures the production of NAD+ from nicotinamide and

phosphoribosyl pyrophosphate (PRPP).

Recombinant human NAMPT enzyme is incubated with varying concentrations of GNE-617.

The enzymatic reaction is initiated by the addition of the substrates, nicotinamide and PRPP.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is then quenched, and the amount of NAD+ produced is quantified. This is

typically done using a coupled enzymatic reaction that generates a fluorescent or

luminescent signal proportional to the NAD+ concentration.

The IC50 value is calculated by plotting the percentage of enzyme inhibition against the

logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic

equation.

Cellular NAD+ and ATP Level Measurement
The effect of GNE-617 on cellular NAD+ and ATP levels was assessed in various cancer cell

lines.

Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

The cells are then treated with a range of concentrations of GNE-617 or vehicle control for

specified time periods (e.g., 24, 48, 72 hours).

For NAD+ measurement, cells are lysed, and the lysates are analyzed by liquid

chromatography-mass spectrometry (LC-MS/MS) to quantify the absolute levels of NAD+.[3]

For ATP measurement, a commercially available luminescent cell viability assay (e.g.,

CellTiter-Glo®) is typically used. This assay generates a luminescent signal that is

proportional to the amount of ATP present.

EC50 values for NAD+ and ATP depletion are determined by plotting the percentage of

reduction against the log of GNE-617 concentration.
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Cell Viability Assay
The cytotoxic effect of GNE-617 on cancer cell lines was determined using a cell viability

assay.

Cells are seeded in multi-well plates and treated with a serial dilution of GNE-617.

After a defined incubation period (typically 72 to 96 hours), cell viability is assessed.

Commonly, a reagent such as resazurin (e.g., alamarBlue®) or a tetrazolium salt (e.g., MTT)

is added. These compounds are metabolically reduced by viable cells to a fluorescent or

colored product, respectively.

The signal is measured using a plate reader, and the percentage of viable cells relative to

the vehicle-treated control is calculated.

The EC50 value, representing the concentration of GNE-617 that causes a 50% reduction in

cell viability, is calculated.

Xenograft Tumor Models
The in vivo anti-tumor efficacy of GNE-617 was evaluated in mouse xenograft models.

Human cancer cells (e.g., Colo-205, HT-1080, PC3) are subcutaneously implanted into

immunocompromised mice.

When tumors reach a predetermined size, the mice are randomized into treatment and

control groups.

GNE-617 is formulated in a suitable vehicle (e.g., a mixture of PEG400, water, and ethanol)

and administered to the treatment groups, typically by oral gavage, at specified doses and

schedules.[2] The control group receives the vehicle alone.

Tumor volumes are measured regularly using digital calipers.[2] Animal body weights are

also monitored as an indicator of toxicity.

At the end of the study, the percentage of tumor growth inhibition is calculated by comparing

the change in tumor volume in the treated groups to the control group.
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For pharmacodynamic studies, tumors may be harvested at specific time points after dosing

to measure NAD+ levels by LC-MS/MS.[9]

Visualizations
The following diagrams illustrate key aspects of GNE-617's mechanism and development.
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Caption: Mechanism of action of GNE-617 in the NAD+ salvage pathway.
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Caption: Experimental workflow for in vivo efficacy testing in xenograft models.
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Caption: Logical progression from GNE-617 administration to anti-tumor effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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